N-(4-FLUOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE
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Overview
Description
N-(4-FLUOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the 4-fluorobenzyl group: This can be done through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROBENZYL)-N-[1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINE: is similar to other pyrazolopyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-fluorobenzyl group may enhance its binding affinity to certain targets or alter its metabolic stability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-26-16-8-6-15(7-9-16)25-19-17(11-24-25)18(22-12-23-19)21-10-13-2-4-14(20)5-3-13/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOPBBZZODKSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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